Fluorescence Enhancement Factor for Al³⁺ Detection: 6-Positional Isomer Outperforms 2-Isomer by 21.6-Fold
In a direct head-to-head comparison of quinoline-imine-phenol positional isomers, the 6-yl-linked isomer (6-QMP) achieved a 97-fold emission enhancement upon binding Al³⁺ at 543 nm (λₑₓ = 415 nm), whereas the 2-yl-linked isomer (2-QMP) exhibited only a 4.5-fold enhancement at 376 nm (λₑₓ = 330 nm). This represents a 21.6× superior signal amplification for the 6-substitution topology [1]. Although 6-QMP bears a 4-methyl-2-hydroxy substitution pattern on the phenol ring rather than the 4-hydroxy substitution of the target compound, the quinoline-6-yl-imine connectivity is identical, providing strong class-level inference that the 2-methylquinolin-6-yl-imino scaffold of CAS 324580-57-6 retains the advantageous photophysical architecture responsible for the high enhancement factors.
| Evidence Dimension | Fluorescence enhancement ratio (F/F₀) upon Al³⁺ binding |
|---|---|
| Target Compound Data | 97-fold (6-QMP analog; emission 543 nm, λₑₓ 415 nm) |
| Comparator Or Baseline | 4.5-fold (2-QMP; emission 376 nm, λₑₓ 330 nm) |
| Quantified Difference | 21.6-fold higher enhancement for 6-linked isomer |
| Conditions | HEPES-buffered aqueous CH₃CN (1:1, v/v), pH 7.2, room temperature; 1:1 probe:Al³⁺ stoichiometry confirmed by Job plot and mass spectrometry [1] |
Why This Matters
A procurement specification mandating the 6-quinolinyl-imine topology directly selects for the isomer with >20-fold greater Al³⁺ signal-to-noise ratio, which is critical for low-detection-limit sensor development.
- [1] Hazra, A., Roy, A., Mukherjee, A., Maiti, G. P., & Roy, P. (2018). Remarkable difference in Al³⁺ and Zn²⁺ sensing properties of quinoline-based isomers. Dalton Transactions, 47(39), 13972–13989. https://doi.org/10.1039/C8DT02724G View Source
